molecular formula C14H25NO4 B579924 tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate CAS No. 247068-82-2

tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

Cat. No. B579924
CAS RN: 247068-82-2
M. Wt: 271.357
InChI Key: DDMPMIMTLBGEHT-IINYFYTJSA-N
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Description

The compound “tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate” is a type of organic carbamate . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are structural elements of many approved therapeutic agents . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .


Synthesis Analysis

The synthesis of carbamates, including tert-butyl carbamates, has been explored in various studies . One method involves the reaction with di-tert-butyl dicarbonate and sodium azide, leading to the formation of the corresponding acyl azides . This then undergoes a Curtius rearrangement, in the presence of tetrabutylammonium bromide and zinc(II) triflate, providing carbamates through trapping of the isocyanate intermediate .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamates, such as the compound , is related to amide-ester hybrid features . The carbamate functionality is capable of modulating inter- and intramolecular interactions with target enzymes or receptors . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .


Chemical Reactions Analysis

Carbamates, including tert-butyl carbamates, are known to participate in a variety of chemical reactions . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates have been studied . They generally display very good chemical and proteolytic stabilities . The carbamate functionality is related to amide-ester hybrid features . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

Scientific Research Applications

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Tert-butyl carbamate serves as a valuable reagent in the synthesis of N-Boc-protected anilines. The N-Boc (tert-butoxycarbonyl) group acts as a protecting group for primary amines, allowing selective functionalization at other positions. Palladium-catalyzed reactions using tert-butyl carbamate enable the introduction of aniline moieties while preserving the amine functionality .

Tetrasubstituted Pyrroles Synthesis

Tert-butyl carbamate has been employed in the synthesis of tetrasubstituted pyrroles. These pyrroles are functionalized with ester or ketone groups at the C-3 position. The compound’s reactivity allows for the construction of complex pyrrole frameworks, which find applications in medicinal chemistry, materials science, and natural product synthesis .

Carbamate Synthesis via Amination or Rearrangement

Tert-butyl carbamate is part of the broader class of carbamates. Carbamates have the general formula R2NC(O)OR and are derived from carbamic acid (NH~2~COOH) . The synthesis of tert-butyl carbamates involves amination or rearrangement reactions. For instance, they can be produced in high yields by reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate .

Asymmetric N-Heterocycle Synthesis via Sulfinimines

Although not directly related to tert-butyl carbamate, it’s worth mentioning that enantiopure tert-butanesulfinamide has been widely used in asymmetric N-heterocycle synthesis. Sulfinimines derived from tert-butanesulfinamide have been employed in various transformations, including the construction of chiral heterocyclic scaffolds .

Safety And Hazards

Tert-butyl carbamates should be handled with care as they can be irritating to the eyes and may be harmful if inhaled or absorbed through the skin . They should be stored in a cool place and handled in a well-ventilated hood .

Future Directions

Carbamates, including tert-butyl carbamates, have received much attention due to their application in drug design and discovery . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . Therefore, the future directions of research on carbamates are likely to continue focusing on these areas.

properties

IUPAC Name

tert-butyl N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMPMIMTLBGEHT-IINYFYTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124244
Record name 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

CAS RN

247068-82-2
Record name 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 247068-82-2
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